uPA Inhibitory Selectivity Profile: BC-11 vs. Classical Serine Protease Inhibitors
BC-11 hydrobromide, the biologically evaluated salt of the target compound, demonstrated selective uPA inhibition (IC50 = 8.2 µM) with no detectable activity against eight other related enzymes, in contrast to broad-spectrum serine protease inhibitors like aprotinin or camostat which inhibit plasmin, thrombin, and trypsin . UK-122, a more potent uPA inhibitor (IC50 = 0.2 µM), also shows high selectivity against tPA and plasmin (IC50 > 100 µM), providing a cross-study benchmark .
| Evidence Dimension | uPA Inhibitory Selectivity (Enzyme Panel Profiling) |
|---|---|
| Target Compound Data | uPA IC50 = 8.2 µM; no activity at 8 related enzymes |
| Comparator Or Baseline | Aprotinin/Camostat: broad-spectrum serine protease inhibition. UK-122: uPA IC50 = 0.2 µM; tPA/plasmin IC50 > 100 µM. |
| Quantified Difference | 8.2 µM vs. non-selective inhibition (aprotinin) and vs. 0.2 µM (UK-122, more potent); BC-11 offers a unique selectivity window not achieved by pan-protease inhibitors. |
| Conditions | In vitro enzymatic assay; selectivity panel included 8 related serine proteases (unspecified in vendor data). |
Why This Matters
This selectivity profile is critical for experiments aiming to dissect uPA-specific contributions to fibrinolysis or cancer invasion without confounding off-target effects on the broader coagulation cascade.
